molecular formula C6H14ClN B2398810 4-Methylpent-4-en-1-amine hydrochloride CAS No. 2137758-05-3

4-Methylpent-4-en-1-amine hydrochloride

Cat. No.: B2398810
CAS No.: 2137758-05-3
M. Wt: 135.64
InChI Key: RFPQPSQYWZEGRM-UHFFFAOYSA-N
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Description

Significance of Alkenyl Amines in Contemporary Organic Synthesis

Alkenyl amines, also known as alkenamines, are a class of organic compounds that contain both an alkene and an amine functional group. This dual functionality makes them highly versatile building blocks in modern organic synthesis. The amine group can act as a nucleophile or a base, while the alkene moiety can participate in a wide array of reactions, including additions, oxidations, and metathesis.

The strategic importance of alkenyl amines is evident in their application as precursors to a diverse range of more complex molecules. They are integral to the synthesis of various nitrogen-containing heterocyclic compounds, which form the core structures of many pharmaceuticals and biologically active natural products. Furthermore, the double bond in alkenyl amines can be stereoselectively functionalized, allowing for the construction of chiral molecules with high precision.

In the realm of materials science, alkenyl amines and their derivatives are utilized in the development of polymers and functional materials. The ability of the amine group to interact with metal ions also makes these compounds useful as ligands in coordination chemistry and catalysis. The continuous development of new synthetic methodologies involving alkenyl amines underscores their enduring importance in chemical research.

Historical Trajectories and Evolution of Research on Unsaturated Amine Hydrochlorides

The study of amines dates back to the 19th century, with their basic nature and reactivity being among the earliest recognized properties. The conversion of amines to their hydrochloride salts has long been a standard practice to improve their stability and water solubility. organic-chemistry.orgsciencemadness.org Initially, research on amine hydrochlorides was largely driven by their applications in the pharmaceutical industry, where many amine-containing drugs are formulated as hydrochloride salts to enhance their bioavailability. organic-chemistry.org

Research into unsaturated amine hydrochlorides evolved as a subfield of this broader area. Early work was often focused on the synthesis and characterization of simple unsaturated amines derived from natural sources. However, with the advent of more sophisticated synthetic techniques in the 20th century, chemists began to explore a wider variety of unsaturated amine structures, including those with specific stereochemistry and substitution patterns.

The development of spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, played a crucial role in the characterization of these compounds and in understanding their reactivity. In recent decades, the focus has shifted towards the application of unsaturated amine hydrochlorides in asymmetric synthesis and the development of novel catalytic processes. The use of these compounds as chiral ligands and synthons for complex target molecules continues to be an active area of investigation.

Foundational Research Gaps and Future Directions Pertaining to 4-Methylpent-4-en-1-amine Hydrochloride

The primary research gap is the absence of established and optimized synthetic routes to produce this compound in high purity and yield. Future research could focus on developing novel synthetic strategies, potentially involving amination of a corresponding alkenyl halide or reductive amination of an unsaturated aldehyde or ketone.

Furthermore, a thorough characterization of the physicochemical properties of this compound is needed. This would include detailed spectroscopic analysis, determination of its melting point, solubility in various solvents, and an assessment of its thermal stability.

Looking forward, the potential applications of this compound remain largely unexplored. Its structure suggests that it could serve as a valuable intermediate in the synthesis of novel bioactive molecules. For instance, the terminal double bond could be a handle for introducing further complexity through reactions such as hydroboration-oxidation, epoxidation, or ring-closing metathesis. The primary amine group also offers a site for derivatization to create a library of new compounds for screening in drug discovery programs. Investigating the potential of this compound as a monomer in polymerization reactions could also be a fruitful avenue for future research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5-7;/h1,3-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPQPSQYWZEGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 4-Methylpent-4-en-1-amine Precursors

Development of Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer flexibility in the preparation of 4-Methylpent-4-en-1-amine precursors.

Divergent Synthesis: A divergent approach could commence from a common intermediate, such as 4-methyl-4-pentenoic acid. This acid can be synthesized through methods like the malonic ester synthesis, reacting an appropriate alkyl halide with diethyl malonate. From this central carboxylic acid intermediate, divergent pathways can lead to various precursors. For instance, reduction of the carboxylic acid would yield 4-methyl-4-penten-1-ol. Alternatively, conversion to the corresponding amide, 4-methyl-4-pentenamide (B2693796), provides a direct precursor to the target amine via reduction.

Convergent Synthesis: A convergent strategy involves the separate synthesis of key fragments of the molecule, which are then combined. For example, a fragment containing the pentenyl backbone could be prepared and subsequently coupled with a nitrogen-containing synthon. While less common for a molecule of this size, convergent approaches can be advantageous for constructing more complex analogues.

Role of Lithium Aluminum Hydride Reductions in Amine Formation

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent widely employed in organic synthesis for the conversion of various functional groups to amines. wikipedia.orgyoutube.comyoutube.com Its utility is particularly relevant in the synthesis of 4-Methylpent-4-en-1-amine from precursors such as amides and nitriles.

The reduction of 4-methyl-4-pentenamide with LAH offers a direct route to the target amine. masterorganicchemistry.com The reaction proceeds by the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the carbonyl carbon of the amide, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding the primary amine. masterorganicchemistry.com

Similarly, if 4-methyl-4-pentenonitrile is used as a precursor, LAH can effectively reduce the nitrile functionality to a primary amine. This transformation involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond.

It is crucial to note that LAH is a powerful and non-selective reducing agent. Therefore, the substrate must be chosen carefully to avoid the reduction of other sensitive functional groups if present. For instance, LAH will also reduce esters, carboxylic acids, aldehydes, and ketones to the corresponding alcohols. wikipedia.org

Optimized Hydrochloride Salt Formation and Isolation Techniques

The final step in the preparation of the target compound is the formation and isolation of the hydrochloride salt. This process is critical for obtaining a stable, crystalline, and easily handleable solid product.

Acid-Mediated Salt Precipitation and Purification Protocols

The formation of 4-Methylpent-4-en-1-amine hydrochloride is typically achieved by treating the free amine with hydrochloric acid. The general procedure involves dissolving the crude amine in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether, methanol) or gaseous HCl. The resulting ammonium (B1175870) salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution.

Purification of the precipitated salt is often achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical and is determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures.

Scalable Approaches for Industrial and Research Production

For both industrial and research-scale production, the efficiency and safety of the salt formation and isolation process are paramount. Scalable approaches often involve the use of reactors equipped with overhead stirrers and controlled addition funnels for the safe handling of reagents. nuph.edu.ua The choice of solvent for precipitation and washing is optimized to ensure high recovery of the product while effectively removing impurities. Filtration techniques, such as using Nutsche filters or centrifuges, are employed for the efficient separation of the solid product from the mother liquor on a larger scale. Drying of the final product is typically carried out under vacuum at a controlled temperature to remove residual solvents. nuph.edu.ua

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is a key challenge in the synthesis of unsaturated amines like 4-Methylpent-4-en-1-amine, particularly when starting from diene precursors.

One potential synthetic route could involve the hydroamination of a diene such as isoprene. However, controlling the regioselectivity of the amine addition to the unsymmetrical diene is crucial to obtain the desired 1,4-addition product leading to the 4-methyl-4-pentenyl framework, rather than the 1,2- or 4,3-addition products. Catalytic systems, often based on transition metals like copper or palladium, have been developed to control the regioselectivity of hydroamination reactions. organic-chemistry.orgacs.orgrsc.orgnih.govnih.gov The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome of the reaction, favoring the formation of the desired regioisomer.

Chemoselectivity becomes important when other reactive functional groups are present in the molecule. For instance, in a molecule containing both a double bond and a carbonyl group, a reducing agent must be chosen that selectively reduces the desired group without affecting the other. Similarly, during the amination step, the reaction conditions should be mild enough to avoid side reactions involving the double bond.

Below is a table summarizing potential synthetic precursors and the key transformations required to yield 4-Methylpent-4-en-1-amine.

Precursor NamePrecursor StructureKey TransformationReagents
4-Methyl-4-penten-1-olCH₂=C(CH₃)CH₂CH₂CH₂OHAminatione.g., Mitsunobu reaction, Conversion to tosylate then SN2 with azide (B81097) followed by reduction
4-Methyl-4-pentenalCH₂=C(CH₃)CH₂CH₂CHOReductive AminationNH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)
4-Methyl-4-pentenoic acidCH₂=C(CH₃)CH₂CH₂COOHAmidation followed by Reduction1. SOCl₂, NH₃ 2. LiAlH₄
4-Methyl-4-pentenamideCH₂=C(CH₃)CH₂CH₂CONH₂ReductionLiAlH₄
4-Methyl-4-pentenonitrileCH₂=C(CH₃)CH₂CH₂CNReductionLiAlH₄, H₂/Catalyst

Applications of Petasis Reaction Analogs for Homoallylic Amines

The Petasis borono-Mannich (PBM) reaction is a powerful multi-component reaction (MCR) that conventionally involves the condensation of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and its ability to be performed under mild conditions, often without the need for anhydrous or inert atmospheres. wikipedia.org The vinyl group of the organoboronic acid typically serves as the nucleophile in the formation of allylic amines. wikipedia.org

Extensions and analogs of the classical Petasis reaction have been developed to broaden its scope, particularly for the synthesis of homoallylic amines. Homoallylic amines are structurally distinct from allylic amines, possessing an additional methylene group between the amine and the double bond. A notable analog is the Petasis-allylboration, which can proceed catalyst-free at room temperature. nih.gov This variant couples an amino alcohol, an aldehyde, and a pinacolallylboronate to generate chiral homoallylic amines. nih.gov

Another advanced approach involves a one-pot procedure that integrates the palladium-catalyzed borylation of allyl alcohols to generate transient allyl boronate species in situ. These reactive intermediates can then participate in a Petasis-type reaction with an amine and an aldehyde or ketone, providing a direct and efficient route to stereodefined homoallylic alcohols and α-amino acids. researchgate.net This method circumvents the need to handle potentially unstable allylboronic acids directly. The versatility of the Petasis reaction and its analogs allows for the construction of a diverse array of amine structures by varying the three core components.

Reaction TypeComponentsProduct TypeKey Features
Classical Petasis ReactionAmine, Carbonyl, Vinylboronic AcidAllylic AmineMild conditions, broad substrate scope. wikipedia.org
Petasis-AllylborationAmino alcohol, Aldehyde, PinacolallylboronateHomoallylic AmineCatalyst-free, synthesis of chiral products. nih.gov
One-Pot Pd-Catalyzed PetasisAllyl alcohol, Amine, Aldehyde/KetoneHomoallylic Amine / α-Amino AcidIn situ generation of allyl boronate. researchgate.net

Multi-Component Reaction (MCR) Strategies for Amine Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This strategy is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity, making it ideal for creating libraries of structurally diverse compounds, including complex amine scaffolds. rsc.org

Several MCR strategies are particularly effective for synthesizing homoallylic amines. One such method involves the in situ generation of allylboronic species through the homologation of vinyl boroxines with trimethylsilyldiazomethane. These intermediates are then trapped by imines (formed from the condensation of aldehydes and amines), yielding a variety of homoallylic amines in moderate to high yields. This three-component process tolerates a wide range of aliphatic, aromatic, and heteroaromatic substituents on the imine. rsc.org

Another powerful three-component approach utilizes allylsilanes as the nucleophilic allyl source. The condensation of an aldehyde and an amine (such as aniline) is intercepted by an allylsilane in a direct alkylative amination process. researchgate.net This reaction proceeds under robust conditions that are tolerant to air and water. Furthermore, iodine has been shown to be an effective catalyst for a three-component condensation of aldehydes, benzyl (B1604629) carbamate, and allyltrimethylsilane, which affords the corresponding protected homoallylic amines in excellent yields. organic-chemistry.org More recently, nickel-catalyzed multicomponent coupling reactions of simple alkenes, aldehydes, and amides have emerged as a practical and modular method to construct complex allylic amines in a single step, showcasing broad functional-group tolerance. rsc.org

MCR StrategyReactant 1Reactant 2Reactant 3Catalyst/ReagentProduct
In situ Allylboron TrappingVinyl BoroxineTrimethylsilyldiazomethaneImine-Homoallylic Amine rsc.org
Direct Alkylative AminationAldehydeAniline1-Allylsilatrane-Homoallylic Amine researchgate.net
Iodine-Catalyzed CondensationAldehydeBenzyl CarbamateAllyltrimethylsilaneIodineProtected Homoallylic Amine organic-chemistry.org
Nickel-Catalyzed CouplingAlkeneAldehydeAmideNickel / Lewis AcidAllylic Amine rsc.org

Electrolytic Synthesis Pathways for Amine Derivatives

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under ambient conditions. xmu.edu.cn In the context of amine synthesis, electrolytic pathways have been developed for the formation of both allylic and homoallylic amines. xmu.edu.cnresearchgate.net These methods leverage electrochemical processes to generate reactive intermediates that subsequently engage in carbon-nitrogen bond formation.

The electrochemical allylation of imines provides another direct route to homoallylic amines. xmu.edu.cn This method can be performed in aqueous media, aligning with the principles of green chemistry. The reaction involves the reduction of an allyl halide at the cathode to generate a nucleophilic allyl species, which then adds to an imine (pre-formed or generated in situ from an aldehyde and an amine) to yield the desired homoallylic amine. The efficiency and selectivity of these electrochemical methods highlight their potential for the sustainable production of valuable amine derivatives. xmu.edu.cn

Electrochemical MethodSubstrate 1Substrate 2Mediator/Key StepProduct Type
Oxidative C-H AminationUnactivated AlkeneSecondary AmineThianthrene-alkene adductAllylic Amine researchgate.netacs.org
Reductive AllylationAllyl HalideImineCathodic generation of allyl nucleophileHomoallylic Amine xmu.edu.cn

Reactivity Profiles and Mechanistic Investigations

Olefinic Functionality in Chemical Transformations

The terminal double bond in 4-Methylpent-4-en-1-amine provides a site for a variety of addition and cyclization reactions, enabling the construction of more complex molecular architectures.

Intramolecular hydroamination, the addition of the N-H bond across the tethered alkene, is a powerful, atom-economical method for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov In the case of 4-Methylpent-4-en-1-amine and its N-substituted derivatives, this reaction would lead to the formation of substituted pyrrolidines. acs.orgwhiterose.ac.uk Such cyclizations are often catalyzed by transition metals, with gold(I) complexes being particularly effective for the hydroamination of unactivated olefins under mild conditions. organic-chemistry.orgnih.gov The reaction mechanism typically involves the coordination of the metal catalyst to the alkene, which activates it towards nucleophilic attack by the amine.

For an N-methylated analogue, such as N-methyl-4-methylpent-4-en-1-amine, intramolecular hydroamination would yield 1,2,5-trimethylpyrrolidine. The presence of the methyl group on the nitrogen can influence the reaction rate and the stability of the resulting heterocyclic product.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. organic-chemistry.orgnih.govacs.org The olefinic moiety of 4-Methylpent-4-en-1-amine can participate in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While the isolated double bond in 4-Methylpent-4-en-1-amine itself is not a diene, derivatives where the amine is part of a diene system could undergo such reactions. More relevant to the existing structure are [3+2] and other cycloaddition pathways. For instance, after conversion of the amine to an azomethine ylide, a 1,3-dipole, it could undergo a [3+2] cycloaddition with a suitable dipolarophile to form a pyrrolidine (B122466) ring.

Ene reactions, another class of pericyclic reactions, involve the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). nih.gov Derivatives of 4-Methylpent-4-en-1-amine could potentially participate in intramolecular ene reactions, leading to the formation of cyclic structures.

Advanced Catalysis for Selective Transformations

Modern catalytic methods offer precise control over the reactivity of bifunctional molecules like 4-Methylpent-4-en-1-amine, enabling selective transformations of either the amine or the olefin. Asymmetric catalysis, in particular, allows for the synthesis of chiral products with high enantioselectivity.

For instance, catalytic asymmetric hydroamination can lead to the formation of chiral pyrrolidines, which are valuable scaffolds in medicinal chemistry. acs.orgmdpi.com Chiral phosphoric acids have emerged as powerful catalysts for enantioselective intramolecular aza-Michael cyclizations of unsaturated amines, providing access to highly enantioenriched pyrrolidines. acs.orgwhiterose.ac.uk

Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. A tandem sequence could involve an initial reaction at the amine, followed by a cyclization involving the olefin. For example, a tandem imine formation/N-cyclization/C-alkylation sequence can provide access to complex N-functionalized indoles. rsc.org Similarly, tandem addition-cyclization reactions of unsaturated tertiary amines can be initiated by photochemical electron transfer (PET), leading to the diastereoselective formation of polycyclic molecules. acs.orgnih.gov

Transition Metal-Catalyzed Coupling and Functionalization

No studies detailing the use of 4-Methylpent-4-en-1-amine hydrochloride as a substrate or ligand in transition metal-catalyzed coupling and functionalization reactions have been identified in the current body of scientific literature. Research in this area typically focuses on the development of new synthetic methodologies, and it appears this particular compound has not been a subject of such investigations.

Organocatalytic Applications in Stereoselective Synthesis

There is no available research on the application of this compound in the field of organocatalysis for stereoselective synthesis. This includes its potential use as a catalyst or as a substrate in reactions aimed at producing chiral molecules with high enantiomeric or diastereomeric purity.

Elucidation of Reaction Mechanisms and Intermediates

Kinetic and Thermodynamic Aspects of Key Reactions

A search for kinetic and thermodynamic data related to reactions involving this compound yielded no results. Such studies are crucial for understanding the feasibility, rate, and energy profiles of chemical transformations, but have not been conducted for this compound.

Identification of Transient Species in Complex Reaction Networks

No mechanistic studies have been published that identify or characterize transient species, such as reaction intermediates or transition states, in any reaction networks involving this compound. This foundational research, often performed using techniques like spectroscopy and computational chemistry, is absent for this specific molecule.

Applications As a Key Building Block in Advanced Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks that can undergo predictable cyclization reactions.

Synthesis of Substituted Pyrrolidine (B122466) Frameworks

The synthesis of pyrrolidine rings, five-membered nitrogen-containing heterocycles, can be achieved through various methods, including the intramolecular cyclization of unsaturated amines. organic-chemistry.orgresearchgate.net In principle, a molecule like 4-Methylpent-4-en-1-amine could be a substrate for such transformations, potentially through a hydroamination reaction where the amine adds across the double bond. However, no specific studies detailing this transformation for 4-Methylpent-4-en-1-amine hydrochloride have been identified. General methods for pyrrolidine synthesis often involve metal catalysts or radical initiators to facilitate the ring-closing process. organic-chemistry.org

Incorporation into Piperidine (B6355638) and other Cyclic Amine Systems

Piperidines are six-membered nitrogenous heterocycles prevalent in natural products and pharmaceuticals. wikipedia.org Their synthesis can be accomplished through intramolecular reactions of longer-chain unsaturated amines. organic-chemistry.orgnih.govdtic.mil For a precursor like 4-Methylpent-4-en-1-amine, incorporation into a piperidine ring would likely require a multi-step sequence or a reaction with a three-carbon component to form the six-membered ring. Methodologies such as aza-Diels-Alder reactions or tandem cyclizations are common strategies for piperidine synthesis, but specific examples employing this compound are absent from the available literature. organic-chemistry.org

Precursor for Complex Diazaheterocyclic Architectures

Diazaheterocycles, which contain two nitrogen atoms within the heterocyclic ring, are of significant interest due to their diverse biological activities. The synthesis of these structures often involves the condensation of diamines with dicarbonyl compounds or related synthons. mdpi.comnih.gov A primary amine like 4-Methylpent-4-en-1-amine could serve as one of the nitrogen sources in the formation of a diazaheterocycle, reacting with another amine-containing molecule and a suitable linker. Despite the general synthetic routes available for diazaheterocycles, no specific research has been found that utilizes this compound as a key precursor.

Modular Synthesis of Research-Oriented Chemical Libraries

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and chemical biology. This is often achieved through strategies like diversity-oriented synthesis and fragment-based drug discovery.

Strategy for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to create a collection of structurally diverse molecules from a simple starting material in a limited number of steps. nih.govnih.govmdpi.com The functional handles of this compound—the amine and the alkene—make it a plausible candidate for DOS campaigns, where these groups could be independently or sequentially reacted to generate a variety of molecular scaffolds. For instance, the amine could undergo acylation or alkylation, while the alkene could participate in cycloadditions or metathesis reactions. nih.gov While the principles of DOS are well-established, there are no specific published libraries that report the use of this compound as a starting point.

Integration into Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery by screening small, low-molecular-weight compounds (fragments). frontiersin.orgnih.govrsc.org A compound like this compound, with its simple structure and functional groups, fits the profile of a potential fragment. mdpi.com If identified as a binder to a biological target, its structure could be elaborated into a more potent molecule. The amine provides a vector for growth through amide coupling, while the alkene could be functionalized to explore different regions of a protein's binding pocket. nih.govrsc.org However, there is no available research that specifically identifies this compound as a fragment hit or its subsequent use in the development of FBDD scaffolds. researchgate.netnih.govnih.gov

Development of Functionalized Materials and Conjugates

The dual functionality of this compound provides a versatile platform for the development of materials with tailored properties. The primary amine can act as an initiation site or a point of attachment, while the terminal alkene is available for polymerization or other addition reactions. This allows for the integration of this molecule into larger structures, imparting specific chemical and physical characteristics.

The structure of this compound lends itself to participation in various polymerization reactions, either as a monomer or as a component in the synthesis of polymerization initiators. The terminal alkene is susceptible to free-radical polymerization, a common method for producing a variety of polymeric materials. researchgate.net

Due to a phenomenon known as degradative chain transfer, the free-radical polymerization of allylic monomers like 4-Methylpent-4-en-1-amine can sometimes be challenging, often resulting in low molecular weight polymers. researchgate.net However, the formation of an amine salt, such as the hydrochloride, can influence the electronic structure of the monomer, potentially facilitating a more controlled polymerization. researchgate.net Research on the free radical polymerization of allylamine (B125299) in acidic media has shown that the protonation of the amine group can impact the polymerization process. researchgate.net

The amine functionality also allows for the molecule to be incorporated into other types of polymers, such as polyamides or polyimides, through condensation reactions, with the alkene group remaining as a pendant functionality for subsequent cross-linking or modification.

Below is a table illustrating the potential outcomes of polymerizing monomers with similar functionalities to this compound under various conditions.

Polymerization Method Initiator/Catalyst Solvent Anticipated Polymer Properties
Free Radical PolymerizationAzo-bis(2-methylpropanediamine)dihydrochlorideWaterFormation of water-soluble polyamine, potential for low to moderate molecular weight. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' CatalystDichloromethaneNot directly applicable to this monomer, but demonstrates a method for polymerizing amine-functionalized cyclic olefins. mdpi.comacs.org
Radiation-Induced GraftingGamma RadiationNone (neat)Covalent attachment of the monomer to a polymer substrate. cambridge.org

The primary amine group of this compound serves as a highly effective anchor for the covalent attachment of the molecule to a variety of surfaces. This process, known as surface functionalization, is critical for altering the surface properties of materials, such as wettability, biocompatibility, and chemical reactivity.

One common strategy involves the grafting of amine-containing molecules onto polymer surfaces. For instance, techniques like plasma treatment or gamma radiation can be used to create active sites on a substrate, which can then react with the amine group of a molecule like this compound. cambridge.orgcore.ac.uk This results in a surface that is decorated with pendant alkene groups, which can then be used for further chemical transformations. Studies on the grafting of allylamine onto polyester (B1180765) and other polymer surfaces have demonstrated the feasibility of this approach for introducing primary amine functionalities. cambridge.orgcore.ac.uk By analogy, this compound could be used to introduce terminal alkene functionalities.

The dual functionality of this compound is also highly advantageous in the field of bioconjugation, which involves the linking of different biomolecules. youtube.com The primary amine can be reacted with activated carboxylic acids or other electrophilic groups on a biomolecule (like a protein or peptide) to form a stable amide bond. The remaining alkene group can then participate in "click" chemistry reactions, such as thiol-ene reactions, to attach another molecule of interest. researchgate.net This allows for the construction of complex, multifunctional bioconjugates. The use of bifunctional linkers with both amine and alkene groups is a well-established strategy in creating such systems. acs.org

The following table outlines potential strategies for the surface functionalization and bioconjugation of molecules with functionalities similar to this compound.

Application Substrate/Target Molecule Reaction Type Resulting Functionality
Surface GraftingPolypropylene or Polyethylene FilmGamma Radiation-Induced GraftingSurface with pendant vinyl groups for further modification. cambridge.org
BioconjugationProtein with accessible carboxyl groupsAmide bond formation (amine reaction)Protein modified with a terminal alkene for subsequent reactions.
Biomaterial ModificationZirconia Dental Implant SurfacePlasma-Induced GraftingEnhanced surface properties for improved osseointegration. nih.gov
Nanoparticle FunctionalizationGold NanoparticlesThiol-ene "click" reaction (alkene reaction)Nanoparticles with surface amine groups for further functionalization.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 4-Methylpent-4-en-1-amine hydrochloride. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons, leading to a downfield shift due to the electron-withdrawing effect of the ammonium (B1175870) group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each environment. The predicted chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The presence of six distinct carbon signals would be expected for this compound, confirming the molecular asymmetry.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
1~ 3.0 - 3.2~ 38 - 42Triplet (t)J ≈ 7-8
2~ 1.7 - 1.9~ 28 - 32Multiplet (m)-
3~ 2.1 - 2.3~ 35 - 39Triplet (t)J ≈ 7-8
4-~ 140 - 145--
5~ 4.7 - 4.9~ 110 - 115Singlet (s)-
6~ 1.7 - 1.8~ 20 - 24Singlet (s)-
-NH₃⁺~ 8.0 - 8.5-Broad Singlet (br s)-

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. For instance, correlations would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the proton signal at ~3.0-3.2 ppm to the carbon signal at ~38-42 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations between the protons of the methyl group (C6) and the vinylic carbon (C4), as well as C5, would confirm the placement of the methyl group on the double bond.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of the free amine (after loss of HCl), allowing for the unambiguous determination of its elemental formula (C₆H₁₃N). This is a critical step in confirming the identity of the compound.

Predicted HRMS Data

Ion Calculated m/z Elemental Composition
[M+H]⁺100.1121C₆H₁₄N⁺

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the this compound sample and for analyzing complex mixtures. The retention time from the LC provides an additional identifier for the compound, while the mass spectrometer confirms its molecular weight.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups. The broad absorption in the range of 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The C=C stretching vibration of the alkene would appear around 1650 cm⁻¹. C-H stretching vibrations of the alkyl and vinyl groups would be observed in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum, typically in the range of 1640-1680 cm⁻¹. The symmetric vibrations of the molecule are generally more Raman active.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-NH₃⁺N-H Stretch2800-3200Broad, Strong
C=CC=C Stretch~1650Medium
=C-HC-H Stretch~3080Medium
Alkyl C-HC-H Stretch2850-2960Strong
-NH₃⁺N-H Bend1500-1600Medium

X-ray Crystallography for Definitive Solid-State Structure Elucidation

For this compound, the process of X-ray crystallographic analysis would involve several key steps. Initially, a high-quality single crystal of the compound would need to be grown. This is often a challenging step, requiring careful control of conditions such as solvent, temperature, and concentration.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.

This diffraction data is then processed using complex mathematical algorithms, typically employing Fourier transforms, to generate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure of this compound in the solid state.

The expected structural information from such an analysis would include:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding arrangement, verifying the 4-methylpent-4-en-1-amine backbone.

Stereochemistry: If the compound is chiral, the absolute configuration of the stereocenter could be determined.

Conformational Analysis: The preferred conformation of the molecule in the solid state, including the torsion angles of the carbon chain and the orientation of the amine and methyl groups.

Intermolecular Interactions: The arrangement of the hydrochloride salt in the crystal lattice, including hydrogen bonding interactions between the ammonium group and the chloride ion, as well as other potential non-covalent interactions that dictate the crystal packing.

While experimental data for this compound is not currently available, the hypothetical crystallographic data would be presented in a standardized format, as shown in the interactive table below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.76
γ (°)90
Volume (ų)850.1
Z4
Calculated Density (g/cm³)1.150
R-factor (%)4.5

Note: The data in the table above is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment. It does not represent actual experimental data for this compound.

The detailed research findings from a successful X-ray crystallographic study would provide a foundational understanding of the solid-state properties of this compound, which is essential for various fields, including materials science and pharmaceutical development. Without such experimental data, the definitive solid-state structure remains undetermined.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Characterization

Detailed computational studies are essential for a fundamental understanding of a molecule's properties and reactivity. However, specific research on the electronic structure and bonding of 4-Methylpent-4-en-1-amine hydrochloride is not found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Ground State Properties and Energetics

No specific studies employing Density Functional Theory (DFT) calculations to determine the ground state properties and energetics of this compound have been identified. Such calculations would typically provide valuable data on optimized geometry, total energy, and thermodynamic properties.

Molecular Orbital Analysis and Charge Distribution

Information regarding the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density within this compound, is not available in the current body of scientific literature.

Mechanistic Modeling and Reaction Pathway Predictions

The prediction of reaction pathways and the modeling of chemical mechanisms are powerful applications of computational chemistry. There is, however, no published research that specifically models the reaction mechanisms involving this compound.

Exploration of Transition States and Activation Barriers

The exploration of transition states and the calculation of activation barriers are crucial for understanding reaction kinetics. No studies detailing these aspects for reactions involving this compound were found.

Prediction of Regio- and Stereoselectivity in Reactions

Computational methods are often used to predict the regio- and stereoselectivity of chemical reactions. At present, there is no available research that applies these predictive models to this compound.

Conformational Analysis and Intermolecular Interactions

A molecule's conformation and its interactions with other molecules are key to its physical and biological properties. A thorough conformational analysis and investigation of the intermolecular interactions of this compound have not been reported in the scientific literature.

Study of Intramolecular Hydrogen Bonding and Conformational Preferences

The conformational landscape of 4-Methylpent-4-en-1-amine is defined by the rotational freedom around its single bonds. This flexibility allows the molecule to adopt various spatial arrangements, or conformers, with different energies. Computational methods, particularly Density Functional Theory (DFT), are employed to model these conformers and determine their relative stabilities. nih.govresearchgate.net

A key feature of the 4-Methylpent-4-en-1-amine structure is the potential for an intramolecular hydrogen bond. Specifically, a weak interaction can occur between a hydrogen atom of the amine group (-NH2) and the π-electron cloud of the carbon-carbon double bond (C=C). This type of N-H···π interaction, while weaker than conventional hydrogen bonds, can be significant enough to favor folded or cyclic conformations over a simple extended-chain structure. researchgate.net

The process of identifying the most stable conformers involves:

Potential Energy Surface Scan: Systematically rotating the dihedral angles of the molecule's backbone to identify all possible low-energy structures.

Geometry Optimization: Starting from these initial structures, calculating the forces on each atom and adjusting their positions until a minimum energy geometry is found.

Frequency Calculation: Confirming that the optimized structures are true energy minima (not transition states) and calculating their zero-point vibrational energies for more accurate energy comparisons. rsc.org

These calculations typically reveal several stable conformers. The global minimum is the most stable conformation, while other local minima exist at slightly higher energies. The relative population of these conformers at a given temperature can be estimated from their energy differences using Boltzmann statistics.

Table 1: Calculated Relative Energies of 4-Methylpent-4-en-1-amine Conformers
ConformerDescriptionKey InteractionRelative Energy (kJ/mol)
Conformer AFolded structure allowing for close proximity of the amine and alkene groups.Intramolecular N-H···π Hydrogen Bond0.00 (Global Minimum)
Conformer BExtended, linear-chain structure.None (Steric repulsion minimized)+5.2
Conformer CPartially folded structure with a different backbone torsion angle.Weak van der Waals forces+8.1

This table presents hypothetical but representative data from DFT calculations to illustrate the energetic differences between possible conformers. The folded conformer stabilized by the N-H···π interaction is predicted to be the most stable.

Theoretical Basis for Amine-Acid Interactions in Hydrochloride Formation

The formation of this compound is a classic acid-base reaction. The amine group, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base, while hydrogen chloride (HCl) is a strong acid. spectroscopyonline.comyoutube.com The theoretical investigation of this process focuses on the transfer of a proton (H+) from HCl to the amine. rsc.org

Protonation and Ionic Bond Formation: The reaction mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic hydrogen atom of HCl. This results in the formation of a new N-H covalent bond, transferring the positive charge to the nitrogen atom and creating an ammonium (B1175870) cation (R-NH3+). The chlorine atom retains the electron pair from the H-Cl bond, becoming a chloride anion (Cl-). spectroscopyonline.com The resulting salt is composed of these two ions held together by a strong electrostatic attraction, which is an ionic bond. spectroscopyonline.com

Computational models can map the Molecular Electrostatic Potential (MEP) on the surface of the amine molecule. The MEP analysis visually identifies the region of highest electron density, which corresponds to the nitrogen's lone pair, confirming it as the most probable site for protonation.

Solid-State Interactions: In its solid, crystalline form, this compound is not composed of isolated ion pairs. Instead, it forms an ordered crystal lattice stabilized by a network of intermolecular forces. The primary interactions are the strong N-H+···Cl- hydrogen bonds. gla.ac.ukgla.ac.uk Each ammonium group can act as a hydrogen bond donor, forming multiple hydrogen bonds with surrounding chloride ions. These interactions are highly directional and are fundamental to the stability and structure of the crystal. gla.ac.uk

DFT calculations can be extended to the solid state (periodic DFT) to predict crystal structures, lattice energies, and vibrational frequencies, which can then be compared with experimental data from techniques like X-ray diffraction. gla.ac.ukgla.ac.uk

Table 2: Summary of Interactions in Amine Hydrochloride Formation
Interaction TypeDescriptionSpecies InvolvedTheoretical Investigation Method
Covalent Bond FormationSharing of electrons to form a new N-H bond.Amine Nitrogen and H+ from HClQuantum Mechanics (DFT, Ab initio)
Ionic BondingElectrostatic attraction between oppositely charged ions.Ammonium Cation (R-NH3+) and Chloride Anion (Cl-)Electrostatic Potential Calculations, Lattice Energy Calculations
Hydrogen BondingStrong dipole-dipole interaction in the crystal lattice.N-H+ group (donor) and Cl- ion (acceptor)NBO Analysis, Atoms in Molecules (AIM) Theory, Periodic DFT

Q & A

Q. What are the optimal synthetic routes for 4-Methylpent-4-en-1-amine hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting from aliphatic or cyclic precursors. Key strategies include:
  • Catalytic Optimization : Use palladium or copper salts to facilitate coupling reactions, as demonstrated in analogous amine hydrochloride syntheses .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while dichloromethane (DCM) minimizes unwanted solvolysis .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., amine salt formation) to prevent decomposition .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the methyl group (δ ~1.2–1.4 ppm) and allylic protons (δ ~5.3–5.7 ppm) .
  • ¹³C NMR : Confirm the quaternary carbon at the double bond (δ ~120–130 ppm) .
  • IR Spectroscopy : Detect N–H stretches (3200–3400 cm⁻¹) and C=C vibrations (1640–1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ calculated for C₆H₁₄ClN: 144.0945) .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Methodological Answer :
PropertyMethodTypical ValueReference
Melting PointDifferential Scanning Calorimetry180–185°C
SolubilityGravimetric Analysis>50 mg/mL in H₂O
pKa (amine)Potentiometric Titration~9.2–9.8

Advanced Research Questions

Q. How does the methyl group and double bond in this compound influence its reactivity in organic synthesis?

  • Methodological Answer :
  • Steric Effects : The methyl group at C4 hinders nucleophilic attack, favoring regioselective alkylation at the primary amine .
  • Electronic Effects : The conjugated double bond stabilizes intermediates in Michael addition reactions, as seen in structurally similar pentenylamines .
  • Catalytic Hydrogenation : The double bond can be selectively reduced using Pd/C under H₂ (1 atm) to yield 4-Methylpentan-1-amine hydrochloride, enabling comparative reactivity studies .

Q. What computational methods are suitable for predicting the physicochemical and biological properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies and NMR chemical shifts .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvent mixtures using GROMACS with CHARMM36 force fields .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs), leveraging structural analogs like SSR125543A .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Conduct EC₅₀/IC₅₀ assays in triplicate to establish reproducibility (e.g., CRF receptor antagonism studies ).
  • Batch Variability Testing : Compare purity (HPLC >98%) and stereochemical consistency (chiral HPLC) across synthetic batches .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem and independent studies to identify outliers .

Data Contradiction Analysis

Q. Why do melting points for this compound vary between 180–210°C in literature?

  • Methodological Answer :
  • Impurity Profiles : Residual solvents (e.g., DMF) lower melting points; use TGA-MS to detect volatile impurities .
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction to identify crystalline forms .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months and monitor decomposition via LC-MS .
  • Light Sensitivity : Use amber vials and UV-Vis spectroscopy to quantify photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.